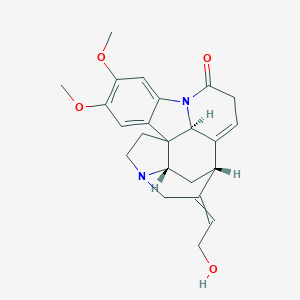
S-(6-Purinyl)glutathione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(6-Purinyl)glutathione, commonly referred to as SPG, is a naturally occurring compound that has gained significant attention in the scientific community due to its potential therapeutic properties. SPG is a derivative of glutathione, a tripeptide composed of cysteine, glutamate, and glycine, which is involved in various physiological processes.
作用机制
The mechanism of action of SPG is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. SPG has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. Additionally, SPG has been shown to inhibit the MAPK pathway, which is involved in the regulation of inflammation. Furthermore, SPG has been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell survival and growth.
Biochemical and Physiological Effects:
SPG has various biochemical and physiological effects, including its antioxidant, anti-inflammatory, and neuroprotective effects. SPG has been shown to increase the activity of various antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress-induced damage. Additionally, SPG has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha and interleukin-6, which reduce inflammation. Furthermore, SPG has been shown to protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
SPG has various advantages and limitations for lab experiments. One advantage is that SPG is a naturally occurring compound, which reduces the risk of toxicity and adverse effects. Additionally, SPG is stable and can be easily synthesized using various methods. One limitation is that SPG is not readily available, which can limit its use in lab experiments. Additionally, the mechanism of action of SPG is not fully understood, which can limit its potential therapeutic applications.
未来方向
There are various future directions for the research of SPG. One direction is to further investigate the mechanism of action of SPG, which can provide insights into its potential therapeutic properties. Additionally, future research can focus on the development of novel synthesis methods for SPG, which can increase its availability and reduce its cost. Furthermore, future research can focus on the evaluation of the safety and efficacy of SPG in various disease models, which can provide insights into its potential therapeutic applications.
合成方法
SPG can be synthesized using various methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of purine nucleoside phosphorylase (PNP) and γ-glutamyl transpeptidase (GGT), which catalyze the conversion of purine nucleosides and glutathione into SPG. Chemical synthesis involves the use of various reagents, such as 6-chloropurine and glutathione, to produce SPG.
科学研究应用
SPG has been extensively studied for its potential therapeutic properties, including its antioxidant, anti-inflammatory, and neuroprotective effects. SPG has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, hepatocytes, and endothelial cells. Additionally, SPG has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, SPG has been shown to protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by modulating various signaling pathways.
属性
CAS 编号 |
136040-02-3 |
|---|---|
产品名称 |
S-(6-Purinyl)glutathione |
分子式 |
C30H40ClN9O6 |
分子量 |
425.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-2-amino-3-(7H-purin-6-ylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19N7O6S/c16-7(15(27)28)1-2-9(23)22(3-10(24)25)14(26)8(17)4-29-13-11-12(19-5-18-11)20-6-21-13/h5-8H,1-4,16-17H2,(H,24,25)(H,27,28)(H,18,19,20,21)/t7-,8-/m0/s1 |
InChI 键 |
FFQGDEVBDCNBBY-YUMQZZPRSA-N |
手性 SMILES |
C1=NC2=C(N1)C(=NC=N2)SC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N |
规范 SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N |
同义词 |
S-(6-purinyl)glutathione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)






![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)